2-(3-Bromo-4-methylphenyl)propan-2-ol
Overview
Description
2-(3-Bromo-4-methylphenyl)propan-2-ol, also known as bromo-4-methylphenyl-2-propanol (BMPP), is an organic compound that belongs to the class of phenylpropane derivatives. It is a colorless liquid with a pleasant odor, and is widely used in the synthesis of various organic compounds. BMPP is also a versatile reagent in the synthesis of many compounds, such as hormones, drugs, and other pharmaceuticals.
Scientific Research Applications
Synthesis and Characterization
Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. This study included the synthesis of compounds related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, highlighting its relevance in developing antimicrobial substances (Doraswamy & Ramana, 2013).
Potential Intravenous Anesthetics
Stenlake, Patrick, and Sneader (1989) discussed the synthesis of ring-substituted arylpropanonamines and their quaternary salts, investigating their potential as intravenous anesthetics. This research is significant for understanding the medical applications of compounds structurally similar to 2-(3-Bromo-4-methylphenyl)propan-2-ol (Stenlake, Patrick, & Sneader, 1989).
Flavorings in Animal Feed
Westendorf (2012) analyzed the safety and efficacy of various aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters, including those related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, for use as flavorings in animal feed. This study provides insights into the broader applications of these compounds in animal nutrition (Westendorf, 2012).
Cyclisation Studies
Goosen, McCleland, and Rinaldi (1993) conducted a study on the cyclisation of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates, offering a comparative perspective on the chemical behaviors of related compounds (Goosen, McCleland, & Rinaldi, 1993).
Polymer Synthesis
Shih et al. (2018) explored the ipso-arylation polymerization as a method to synthesize π-conjugated polymers, using derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. This research is crucial for understanding the compound's role in advanced material science (Shih et al., 2018).
X-ray Structures and Computational Studies
Nycz, Małecki, Zawiazalec, and Paździorek (2011) presented X-ray structures and computational studies of several cathinones, including derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. Their work contributes to the understanding of the molecular structure and properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVVBVHTYORBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)propan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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